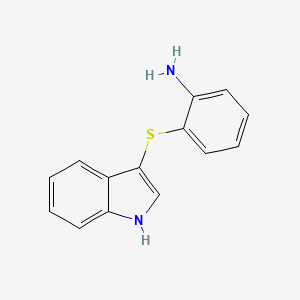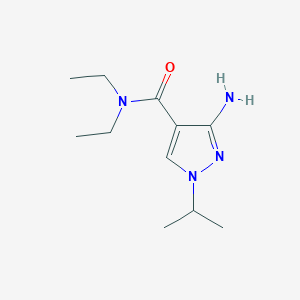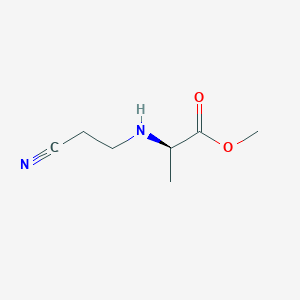![molecular formula C11H15NO3 B11730858 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine](/img/structure/B11730858.png)
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is an organic compound that features a methoxyphenyl group attached to a dioxolane ring, which is further connected to a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine typically involves the reaction of 3-methoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in large quantities with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction may produce various amine derivatives.
Applications De Recherche Scientifique
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological receptors, while the dioxolane ring may enhance the compound’s stability and bioavailability. The methanamine group can form hydrogen bonds with target molecules, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzylamine: This compound has a similar methoxyphenyl group but lacks the dioxolane ring.
3-Methoxyphenethylamine: Similar in structure but with an ethylamine group instead of the dioxolane ring and methanamine group.
Uniqueness
1-[2-(3-Methoxyphenyl)-1,3-dioxolan-2-yl]methanamine is unique due to the presence of the dioxolane ring, which can enhance its stability and bioavailability compared to similar compounds. This structural feature may also contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-1,3-dioxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H15NO3/c1-13-10-4-2-3-9(7-10)11(8-12)14-5-6-15-11/h2-4,7H,5-6,8,12H2,1H3 |
Clé InChI |
KQIPBGKJGQLSLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(OCCO2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[2-methyl-4-[(methylamino)carbonyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B11730778.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11730783.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11730798.png)
![2-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)ethan-1-ol](/img/structure/B11730810.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730814.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclobutanemethanamine](/img/structure/B11730824.png)
![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11730831.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[(3-methoxyphenyl)methyl]amine](/img/structure/B11730836.png)


![4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11730862.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B11730870.png)
